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Introduction

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an inhaled
"antedrug" for the treatment of allergic asthma. This technical guide provides an in-depth
overview of the pharmacodynamics of AZD8848, detailing its mechanism of action, preclinical
and clinical effects, and the experimental protocols used in its evaluation. The antedrug
concept is central to the design of AZD8848; it is a metabolically labile ester that is highly
potent at the site of administration (the lung) but is rapidly hydrolyzed by plasma esterases to a
significantly less active carboxylic acid metabolite upon entering systemic circulation.[1] This
design aims to maximize local therapeutic effects while minimizing systemic adverse events
often associated with TLR7 agonists.[1][2]

Mechanism of Action: TLR7 Agonism in the Airways

AZD8848 exerts its effects by activating TLR7, a pattern recognition receptor primarily
expressed on the endosomal membranes of various immune cells, including plasmacytoid
dendritic cells (pDCs), B cells, and macrophages.[2][3] As a TLR7 agonist, AZD8848 mimics
viral single-stranded RNA, triggering a downstream signaling cascade that shifts the immune
response from a T-helper type 2 (Th2) dominant phenotype, characteristic of allergic asthma,
towards a T-helper type 1 (Th1) response.
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Upon binding to TLR7, AZD8848 initiates the recruitment of the adaptor protein Myeloid
differentiation primary response 88 (MyD88). This leads to the formation of a complex with IL-1
receptor-associated kinases (IRAKSs), particularly IRAK1 and IRAK4, and subsequent
interaction with TNF receptor-associated factor 6 (TRAF6). This signaling cascade culminates
in the activation of two key transcription factors:

e Nuclear Factor-kappa B (NF-kB): Promotes the transcription of pro-inflammatory cytokines.
« Interferon Regulatory Factor 7 (IRF7): Drives the production of type | interferons (IFN-a/[3).

The upregulation of type | interferons is crucial for the therapeutic effect of AZD8848 in asthma.
IFNs can suppress Th2 cytokine production (e.g., IL-4, IL-5, IL-13), thereby reducing
eosinophilic inflammation, mucus production, and airway hyperresponsiveness (AHR), which
are hallmarks of allergic asthma.
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Caption: AZD8848-induced TLR7 signaling pathway.

Preclinical Pharmacodynamics
In Vitro Studies

The potency and selectivity of AZD8848 were characterized in a variety of in vitro assays.

Table 1: In Vitro Activity of AZD8848 and its Metabolite
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Metabolite
AZD8848
(AZ12432045)
Assay Cell Type Parameter EC50/IC50
EC50/IC50
(nM)
(nM)
TLR7 Reporter o
HEK?293 cells NF-kB activation ~1 >100
Assay
IFN-a Production  Human PBMCs IFN-a release 4 >1000

PHA-stimulated
IL-5 Inhibition IL-5 release 0.2-1.0 >1000
human PBMCs

o No activity up to
TLR8 Activity - - 10 UM Not reported
M

Data compiled from Delaney et al., 2016.

e TLR7 Reporter Gene Assay:

o

Human embryonic kidney (HEK) 293 cells were engineered to express human TLRY7.

[¢]

Cells were co-transfected with a reporter gene construct, typically NF-kB linked to a
secreted alkaline phosphatase (SEAP) or luciferase gene.

Cells were incubated with varying concentrations of AZD8848 or its metabolite.

[¢]

[¢]

Reporter gene expression was quantified as a measure of TLR7 activation.
e Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs):

o PBMCs were isolated from healthy human donor blood using Ficoll-Paque density
gradient centrifugation.

o Cells were cultured in RPMI 1640 medium supplemented with fetal bovine serum and
antibiotics.

o For IFN-a induction, PBMCs were stimulated with various concentrations of AZD8848 for
24 hours.
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o For IL-5 inhibition, PBMCs were stimulated with phytohemagglutinin (PHA) in the
presence of varying concentrations of AZD8848 for 48 hours.

o Supernatants were collected, and cytokine concentrations were measured by enzyme-
linked immunosorbent assay (ELISA) or multiplex bead array.

In Vivo Studies (Ovalbumin-Sensitized Brown Norway
Rat Model)

The efficacy of AZD8848 was evaluated in a Brown Norway rat model of allergic asthma, which
is known to exhibit a strong Th2-type response to allergens.

Table 2: In Vivo Efficacy of AZD8848 in a Rat Model of Allergic Asthma

Treatment Regimen Endpoint Effect of AZD8848
Acute Dosing (24h pre- and Bronchoalveolar Lavage (BAL) o o

) - Significant inhibition
post-challenge) Eosinophilia
BAL IL-13 Levels Significant inhibition
Chronic Dosing (8 weekly BAL Eosinophilia (26 days ) o L

Sustained significant inhibition

doses) post-last dose)

BAL IL-13 Levels (26 days

Sustained significant inhibition
post-last dose)

Data compiled from Delaney et al., 2016.

Sensitization: Male Brown Norway rats were sensitized by intraperitoneal injections of
ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.

Drug Administration: AZD8848 was administered intranasally or via inhalation at specified
doses and time points relative to the allergen challenge.

Allergen Challenge: On day 21, rats were challenged with an aerosolized solution of OVA.

Endpoint Analysis (24-72 hours post-challenge):
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o Bronchoalveolar Lavage (BAL): The lungs were lavaged with saline. The BAL fluid was
collected to determine total and differential cell counts (specifically eosinophils) and
cytokine levels (e.g., IL-13) by ELISA.

o Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine
was measured using whole-body plethysmography to assess changes in airway

resistance and compliance.
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Caption: Experimental workflow for the ovalbumin-sensitized rat model.
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Clinical Pharmacodynamics

The pharmacodynamic effects of inhaled AZD8848 have been investigated in healthy
volunteers and patients with mild allergic asthma.

Study in Healthy Volunteers (NCT01560234,
NCT01818869)

A study in healthy volunteers assessed the safety, tolerability, and pharmacodynamic effects of
single and multiple ascending doses of inhaled AZD8848.

Table 3: Pharmacodynamic Effects of Inhaled AZD8848 in Healthy Volunteers

Dose Endpoint Observation

Dose-dependent increase,

Single Ascending Dose Sputum CXCL10 demonstrating target

engagement in the lung.

Dose-dependent increase,

suggesting systemic spillover
Plasma CXCL10 9 J ) Y P

of the local inflammatory

response.

Multiple Ascending Dose (one

week apart)

Systemic IFN Signal

Amplified systemic interferon

signal after the second dose.

Adverse Events

Significant influenza-like
symptoms in over half of the
participants after the second

dose.

Data compiled from Delaney et al., 2016.

Study in Patients with Mild Allergic Asthma
(NCT00999466)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b8105907?utm_src=pdf-body
https://www.benchchem.com/product/b8105907?utm_src=pdf-body
https://www.benchchem.com/product/b8105907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8105907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of
intranasal AZD8848 (60 g weekly for 8 weeks) in patients with mild allergic asthma.

Table 4: Efficacy of Intranasal AZD8848 in Patients with Mild Allergic Asthma

. . ) AZD8848 vs.
Endpoint Timepoint p-value
Placebo
Late Asthmatic
Response (LAR) - 1 week post-last dose  27% reduction 0.035
Average fall in FEV1
4 weeks post-last No significant
_ >0.05
dose difference
Airway
Hyperresponsiveness Significant reduction
1 week post-last dose ] 0.024
(AHR) to (treatment ratio: 2.20)
methacholine
4 weeks post-last No significant
_ >0.05

dose difference
Sputum Eosinophils 1 week post-last dose No significant effect >0.05
Sputum Th2 o

_ 1 week post-last dose  No significant effect >0.05
Cytokines

Data compiled from Leaker et al., 2019.

Patient Population: Patients with a clinical diagnosis of mild-to-moderate allergic asthma and

a confirmed late asthmatic response (LAR) to an inhaled allergen.

Study Design: A double-blind, placebo-controlled, randomized, parallel-group trial.

Treatment: Patients received 8 once-weekly intranasal doses of AZD8848 (60 ug) or

placebo.

Allergen Challenge: Allergen challenge tests were performed at baseline and at 1 and 4

weeks after the final dose of the study drug to induce an asthmatic response.
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» Efficacy Assessments:

o Late Asthmatic Response (LAR): The primary outcome was the fall in forced expiratory
volume in 1 second (FEV1) during the late phase (3-7 hours) after the allergen challenge.

o Airway Hyperresponsiveness (AHR): A methacholine challenge test was performed to
determine the provocative concentration of methacholine causing a 20% fall in FEV1
(PC20).

o Sputum Analysis: Induced sputum was collected to measure eosinophil counts and Th2
cytokine levels.

Screening & Baseline

Patient Screening
(Mild Allergic Asthma)

l

Baseline Allergen Challenge
- Confirm LAR

Treatment Perviod (8 Weeks)

Once-weekly intranasal dosing:
- AZD8848 (60 ng)
- Placebo

Follow-up [v&ssessments

Week 9 (1 week post-dose)
- Allergen Challenge
- AHR Measurement
- Sputum Analysis

'

Week 12 (4 weeks post-dose)
- Allergen Challenge
- AHR Measurement
- Sputum Analysis
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Caption: Workflow of the clinical trial in mild asthmatic patients.

Summary and Conclusion

Inhaled AZD8848 is a selective TLR7 agonist designed as an antedrug to restrict its
pharmacodynamic effects to the lungs. Preclinical studies demonstrated its potency in
activating TLR7, inhibiting Th2 responses, and its efficacy in a rat model of allergic asthma with
a durable effect.

Clinical studies in healthy volunteers confirmed target engagement in the lung, as evidenced by
increased sputum CXCL10. However, these studies also revealed that even with the antedrug
design, a local type | interferon response could spill over systemically, leading to influenza-like
symptoms, particularly after a second dose. In patients with mild allergic asthma, intranasal
administration of AZD8848 attenuated the late asthmatic response and airway
hyperresponsiveness one week after the cessation of treatment. This effect, however, was not
sustained at four weeks.

The pharmacodynamic profile of AZD8848 highlights both the potential and the challenges of
using inhaled TLR7 agonists for the treatment of asthma. While local TLR7 activation can
modulate the allergic response in the airways, managing the systemic spillover of the induced
interferon response remains a critical hurdle for the therapeutic application of this class of
drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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